molecular formula C6H4Cl2O4 B1243808 2,5-Dichloro-cis,cis-muconic acid

2,5-Dichloro-cis,cis-muconic acid

Cat. No. B1243808
M. Wt: 211 g/mol
InChI Key: HECLTTZJJYETPR-ZPUQHVIOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-cis,cis-muconic acid is a 2,5-dichloromuconic acid. It derives from a cis,cis-muconic acid.

Scientific Research Applications

Biodegradability and Chemical Structure

Research indicates that substituted muconic acids, like 2,5-dichloro-cis,cis-muconic acid, have varying stabilities under different pH conditions. These compounds have been studied for their biodegradability and chemical structure, particularly how they behave in different environmental conditions, making them relevant in environmental chemistry and pollution management studies (Schmidt, Remberg, & Knackmuss, 1980).

Renewable Unsaturated Polyesters

2,5-Dichloro-cis,cis-muconic acid is identified as a key component in the synthesis of renewable unsaturated polyester resins. Its incorporation into polyesters through condensation polymerization demonstrates its potential in creating sustainable materials, particularly in the field of polymer chemistry and materials science (Rorrer et al., 2016).

Production of Bio-Adipic Acid for Nylon Polymerization

This compound is also pivotal in the catalytic conversion to adipic acid, a significant chemical used in the production of nylon-6,6. Studies focus on the bioreactor production of muconate, its separation, and transformation into high-purity adipic acid, highlighting its role in industrial chemistry and bioengineering (Vardon et al., 2016).

Microbial Production and Pathway Engineering

There is significant research in metabolic engineering to produce 2,5-dichloro-cis,cis-muconic acid from simpler carbon sources like glucose. This involves modifying microbial pathways, demonstrating its application in biotechnology and bioengineering for sustainable chemical production (Lin, Sun, Yuan, & Yan, 2014).

Conversion to Maleoylacetic Acid

Studies have shown that 2,5-dichloro-cis,cis-muconic acid can be converted into maleoylacetic acid. This process involves the use of specific enzymes and has implications in the field of biochemistry and enzyme catalysis (Schmidt & Knackmuss, 1980).

Coculture Systems for Production

Research has been conducted on using E. coli–E. coli coculture systems for the efficient production of muconic acid from glycerol. This highlights its potential in industrial bioprocessing and microbial coculture systems (Zhang, Li, Pereira, & Stephanopoulos, 2015).

Electrochemical Conversion in Biorefineries

The electrochemical conversion of biologically produced muconic acid is being explored for its relevance in the sustainable manufacture of commodities like polyamides and polyesters. This area of research is significant in the development of green chemistry and sustainable industrial processes (Matthiesen et al., 2016).

properties

Product Name

2,5-Dichloro-cis,cis-muconic acid

Molecular Formula

C6H4Cl2O4

Molecular Weight

211 g/mol

IUPAC Name

(2E,4E)-2,5-dichlorohexa-2,4-dienedioic acid

InChI

InChI=1S/C6H4Cl2O4/c7-3(5(9)10)1-2-4(8)6(11)12/h1-2H,(H,9,10)(H,11,12)/b3-1+,4-2+

InChI Key

HECLTTZJJYETPR-ZPUQHVIOSA-N

Isomeric SMILES

C(=C(/Cl)\C(=O)O)\C=C(\Cl)/C(=O)O

Canonical SMILES

C(=C(C(=O)O)Cl)C=C(C(=O)O)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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